molecular formula C10H11FO3 B12841039 Benzyl 2-fluoro-3-hydroxypropanoate

Benzyl 2-fluoro-3-hydroxypropanoate

Cat. No.: B12841039
M. Wt: 198.19 g/mol
InChI Key: WOCFUHTXQVGNAB-UHFFFAOYSA-N
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Description

Benzyl 2-fluoro-3-hydroxypropanoate: is an organic compound that features a benzyl group attached to a 2-fluoro-3-hydroxypropanoate moiety This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a hydroxyl group on the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-fluoro-3-hydroxypropanoate can be achieved through several methods. One common approach involves the nucleophilic fluorination of a suitable precursor, such as a 2-hydroxypropanoate derivative, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis has been explored as a green alternative, utilizing enzymes like fluorinase to introduce the fluorine atom into the organic molecule. This method offers advantages in terms of selectivity and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-fluoro-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group into a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 2-fluoro-3-oxopropanoate, while reduction could produce benzyl 2-fluoropropanoate.

Scientific Research Applications

Chemistry: Benzyl 2-fluoro-3-hydroxypropanoate is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a precursor to fluorinated pharmaceuticals. Fluorine atoms can improve the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug design .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of Benzyl 2-fluoro-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s interactions at the molecular level .

Comparison with Similar Compounds

    Benzyl 2-fluoro-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxyl group.

    Benzyl 2-chloro-3-hydroxypropanoate: Chlorine atom instead of fluorine, which can affect reactivity and properties.

    Benzyl 2-fluoro-3-hydroxybutanoate: Longer carbon chain, which can influence the compound’s physical and chemical properties.

Uniqueness: Benzyl 2-fluoro-3-hydroxypropanoate is unique due to the combination of a fluorine atom and a hydroxyl group on the same carbon chain.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

benzyl 2-fluoro-3-hydroxypropanoate

InChI

InChI=1S/C10H11FO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2

InChI Key

WOCFUHTXQVGNAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)F

Origin of Product

United States

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